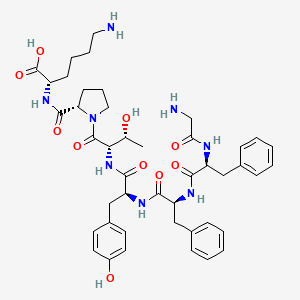
Gly-Phe-Phe-Tyr-Thr-Pro-Lys
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gly-Phe-Phe-Tyr-Thr-Pro-Lys is a peptide sequence composed of seven amino acids: glycine, phenylalanine, phenylalanine, tyrosine, threonine, proline, and lysine. Peptides like this one are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Gly-Phe-Phe-Tyr-Thr-Pro-Lys can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes:
Coupling: The amino group of the incoming amino acid reacts with the carboxyl group of the growing peptide chain.
Deprotection: Removal of the protecting group from the amino group of the newly added amino acid.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient production of large quantities of peptides.
Análisis De Reacciones Químicas
Types of Reactions
Gly-Phe-Phe-Tyr-Thr-Pro-Lys can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives with appropriate protecting groups.
Major Products
Oxidation: Dityrosine and other oxidized derivatives.
Reduction: Free thiols from disulfide bonds.
Substitution: Peptide analogs with modified amino acid sequences.
Aplicaciones Científicas De Investigación
Gly-Phe-Phe-Tyr-Thr-Pro-Lys has various applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Explored for its potential therapeutic effects and as a drug delivery vehicle.
Industry: Utilized in the development of peptide-based materials and hydrogels.
Mecanismo De Acción
The mechanism of action of Gly-Phe-Phe-Tyr-Thr-Pro-Lys depends on its specific biological context. Generally, peptides exert their effects by binding to specific receptors or interacting with other proteins. This interaction can trigger signaling pathways, leading to various cellular responses. The molecular targets and pathways involved can vary widely depending on the peptide’s sequence and structure.
Comparación Con Compuestos Similares
Similar Compounds
Gly-Phe-Phe-Tyr-Thr-Pro-Val: Similar sequence but with valine instead of lysine.
Gly-Phe-Phe-Tyr-Thr-Pro-Ile: Similar sequence but with isoleucine instead of lysine.
Uniqueness
Gly-Phe-Phe-Tyr-Thr-Pro-Lys is unique due to its specific sequence, which determines its structure, function, and interactions. The presence of lysine at the C-terminus can influence its binding properties and biological activity compared to similar peptides with different amino acids at this position.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
2479-85-8 |
|---|---|
Fórmula molecular |
C44H58N8O10 |
Peso molecular |
859.0 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C44H58N8O10/c1-27(53)38(43(60)52-22-10-16-36(52)42(59)48-32(44(61)62)15-8-9-21-45)51-41(58)35(25-30-17-19-31(54)20-18-30)50-40(57)34(24-29-13-6-3-7-14-29)49-39(56)33(47-37(55)26-46)23-28-11-4-2-5-12-28/h2-7,11-14,17-20,27,32-36,38,53-54H,8-10,15-16,21-26,45-46H2,1H3,(H,47,55)(H,48,59)(H,49,56)(H,50,57)(H,51,58)(H,61,62)/t27-,32+,33+,34+,35+,36+,38+/m1/s1 |
Clave InChI |
FAAHJOLJYDXKKU-ZHDGNLTBSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CN)O |
SMILES canónico |
CC(C(C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















